molecular formula C16H17NO3 B2800843 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878427-46-4

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2800843
CAS No.: 878427-46-4
M. Wt: 271.316
InChI Key: LTOGOQFMGBNPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally similar to other compounds in the benzo[b][1,4]dioxepin class , which have been studied for their potential biological activities.

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are common modes of action for many small molecule drugs .

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the structural similarity to other compounds, it may have potential antioxidant, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets .

Biological Activity

The compound 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13O3C_{13}H_{13}O_3 with a molecular weight of approximately 231.24 g/mol. The structure comprises a benzo[dioxepin] moiety fused with a pyrrole ring, which is known to influence its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antioxidant Activity : Compounds in the same class have shown significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Similar derivatives have demonstrated the ability to inhibit microbial growth through various mechanisms, including disruption of microbial cell membranes and interference with metabolic processes.
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators.

Biochemical Pathways

The biological activity of this compound can be attributed to its interaction with several biochemical pathways:

  • Cell Signaling Modulation : It affects pathways involved in oxidative stress responses and inflammation.
  • Enzyme Interaction : The compound may inhibit specific enzymes that play a role in inflammation and microbial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: Antioxidant Properties

A study demonstrated that similar compounds exhibited strong antioxidant activity, significantly reducing oxidative damage in cellular models. This was measured using assays such as DPPH and ABTS radical scavenging tests.

Study 2: Antimicrobial Effects

Research indicated that derivatives of the benzo[dioxepin] structure displayed potent antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be as low as 10 µg/mL for some derivatives.

Study 3: Anti-inflammatory Mechanism

In vitro studies showed that the compound could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

Comparative Table of Biological Activities

Biological ActivitySimilar CompoundsObserved EffectsReference
Antioxidant1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl amineSignificant reduction in oxidative stress markers
AntimicrobialVarious derivativesInhibition of bacterial growth (MIC 10 µg/mL)
Anti-inflammatoryPyrrolo[1,4]benzodiazepinesDownregulation of TNF-alpha and IL-6

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-8-13(10-18)12(2)17(11)14-4-5-15-16(9-14)20-7-3-6-19-15/h4-5,8-10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOGOQFMGBNPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCCO3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.